

quantification of trans-Zeatin glucoside using LC-MS/MS

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Compound of Interest

Compound Name: *trans-Zeatin glucoside*

CAS No.: 51255-96-0

Cat. No.: B1244650

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Application Note: High-Sensitivity Quantification of **trans-Zeatin Glucosides** in Plant Tissues via LC-MS/MS

Abstract

This application note details a robust, self-validating protocol for the extraction, purification, and quantification of **trans-zeatin glucosides** (trans-zeatin-O-glucoside, trans-zeatin-7-glucoside, and trans-zeatin-9-glucoside) in complex plant matrices. Utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, this method overcomes common challenges such as isomer co-elution and matrix suppression. The protocol emphasizes the use of stable isotope-labeled internal standards and mixed-mode cation exchange (MCX) solid-phase extraction (SPE) to ensure high recovery and data integrity.

Introduction & Biological Context

Cytokinins (CKs) are pivotal phytohormones regulating cell division, senescence, and stress responses.[1][2][3] While free bases like trans-zeatin (tZ) are the active forms, their glucoside conjugates serve critical roles:[4][5]

- O-glucosides (tZOG): Reversible storage forms, resistant to cytokinin oxidase/dehydrogenase (CKX) degradation.[3]

- N-glucosides (tZ7G, tZ9G): Historically considered stable detoxification products, recent evidence suggests they may function in transport or as slow-release pools.

The Analytical Challenge: Quantifying tZ-glucosides is complicated by:

- Isomeric Complexity: tZOG, tZ7G, and tZ9G share the same molecular mass (382.2) and fragmentation patterns, requiring chromatographic resolution.
- Low Abundance: Endogenous levels are often in the pmol/g fresh weight range.
- Matrix Interference: Plant extracts are rich in pigments and phenolics that suppress ionization.

This guide provides a "Gold Standard" workflow integrating modified Bielecki extraction with MCX purification to isolate the basic cytokinin skeleton from acidic/neutral interferences.

Experimental Design: The "Why" Behind the Steps

Experimental Step	Mechanistic Rationale
Extraction Solvent	Modified Bieleski Buffer (MeOH:H ₂ O:HCOOH, 15:4:1) is used. The methanol solubilizes the cytokinins, while the formic acid lowers pH and denatures enzymes immediately, preventing the enzymatic hydrolysis of O-glucosides during extraction.
Internal Standards	Deuterated Standards (-tZOG, -tZ7G) are added before extraction. This accounts for analyte loss during SPE and corrects for ionization suppression (matrix effect) in the MS source. This is the core of a "self-validating" method.
Purification (SPE)	Mixed-Mode Cation Exchange (MCX) cartridges are selected. Cytokinins contain a basic purine ring. Under acidic conditions (pH < 3), they are positively charged and bind to the cation exchange resin, while neutral/acidic interferences (pigments, sugars) are washed away. Elution occurs at high pH.
Chromatography	A C18 Column with a specific gradient is required to separate the hydrophilic O-glucoside from the slightly more hydrophobic N-glucosides.

Materials & Reagents

- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide ().
- Standards:

- Authentic standards: tZOG, tZ7G, tZ9G (OChemIm or similar).
- Internal Standards (IS):
 - ,
 - ,
 - .
- Consumables:
 - Oasis MCX SPE Cartridges (30 mg or 60 mg, Waters Corp).
 - 2.0 mL screw-cap tubes with O-rings (for grinding).
 - Zirconia/Steel beads.
- Equipment:
 - Bead beater (e.g., Precellys or Geno/Grinder).
 - Vacuum concentrator (SpeedVac).
 - UHPLC system coupled to a Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+).

Detailed Protocol

Step 1: Sample Preparation & Extraction

- Harvest: Flash-freeze plant tissue in liquid nitrogen () immediately.
- Grinding: Pulverize 50–100 mg of frozen tissue into a fine powder using a bead beater. Keep frozen.
- Extraction & Spiking:

- Add 1.0 mL of Modified Bielecki Solvent (MeOH:H₂O:FA, 15:4:1 v/v/v) pre-cooled to -20°C.
- CRITICAL: Immediately add the Internal Standard mixture (e.g., 10 pmol of each deuterated standard).
- Vortex vigorously for 10 min at 4°C.
- Incubate at -20°C for 30 min (improves passive extraction).
- Clarification: Centrifuge at 15,000 for 10 min at 4°C. Transfer supernatant to a fresh tube.
- Re-extraction (Optional but Recommended): Resuspend pellet in 0.5 mL extraction solvent, vortex, centrifuge, and pool supernatants.

Step 2: Solid Phase Extraction (SPE) Purification

Use Oasis MCX cartridges (Mixed-Mode Cation Exchange).

- Conditioning:
 - 1 mL MeOH.
 - 1 mL 1 M Formic Acid (aq).
- Loading:
 - Apply the pooled supernatant extract.^[6] Note: The extract is acidic (from Bielecki solvent), ensuring CKs are protonated (charge) and bind to the resin.
- Washing:
 - 1 mL 1 M Formic Acid (removes proteins/sugars).

- 1 mL MeOH (removes hydrophobic pigments/lipids; CKs remain bound by ionic interaction).
- Elution:
 - Elute with 2

0.5 mL 0.35 M

in 60% MeOH.
 - Mechanism:^{[7][8][9]} High pH deprotonates the cytokinins, breaking the ionic bond and releasing them.
- Concentration:
 - Evaporate eluate to dryness in a SpeedVac at <40°C.
 - Reconstitute in 50

L of Initial Mobile Phase (e.g., 5% ACN in Water + 0.1% FA). Filter through 0.22

m PTFE filter if cloudy.

LC-MS/MS Methodology

Chromatographic Conditions

- Column: Waters ACQUITY UPLC BEH C18 (2.1

100 mm, 1.7

m) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

- Injection Vol: 5–10

L.

Gradient Profile:

Time (min)	% B	Description
0.0	2	Initial equilibration
1.0	2	Hold to trap polar compounds
9.0	30	Shallow gradient to separate isomers
10.0	95	Wash
12.0	95	Wash
12.1	2	Re-equilibration

| 15.0 | 2 | End |

Mass Spectrometry Parameters (MRM)

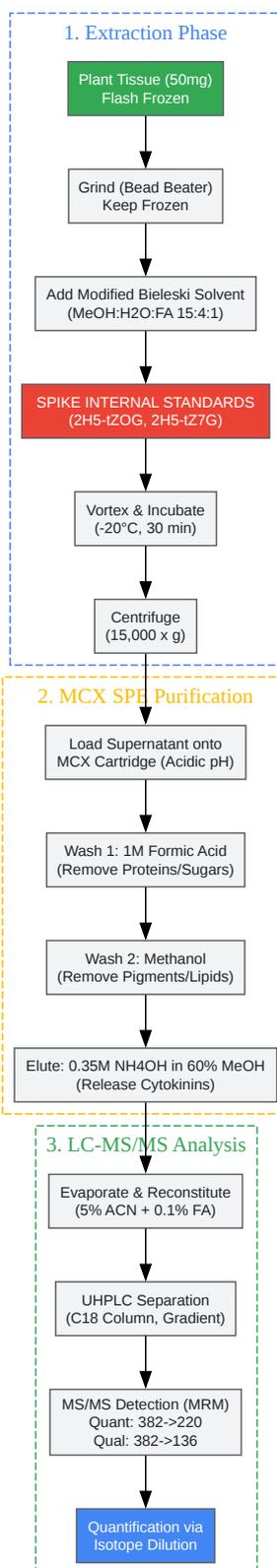
- Source: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 400°C.

MRM Transitions Table: Note: Retention times (RT) are approximate and must be determined experimentally.

Analyte	Precursor ()	Product ()	Type	CE (eV)	Approx RT (min)
tZ-O-Glucoside (tZOG)	382.2	220.1	Quant	20	4.5
382.2	136.1	Qual	35		
tZ-7-Glucoside (tZ7G)	382.2	220.1	Quant	22	5.2
382.2	136.1	Qual	35		
tZ-9-Glucoside (tZ9G)	382.2	220.1	Quant	22	5.8
382.2	136.1	Qual	35		
tZOG (IS)	387.2	225.1	Quant	20	4.5
tZ7G (IS)	387.2	225.1	Quant	22	5.2

- Transition Logic: The transition corresponds to the loss of the glucose moiety (Da), leaving the zeatin base. The transition corresponds to the adenine core.

Workflow Visualization



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Figure 1: Step-by-step workflow for the extraction, purification, and quantification of **trans-zeatin glucosides**.

Data Analysis & Validation

Calculation: Use the Isotope Dilution Method.

Since the analyte and IS are chemically identical (except for mass), the Response Factor is typically 1.0.

Validation Criteria:

- Linearity:
over 0.1–1000 pmol/mL.
- Recovery: Spike pure solvent vs. spiked matrix pre-extraction. Acceptable range: 60–110%.
- Matrix Effect: Compare IS peak area in matrix vs. pure solvent. If suppression > 20%, dilute sample or reduce injection volume.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Recovery	Sample pH too high during SPE load.	Ensure extract is acidic (add FA if necessary) so CKs bind to MCX resin.
Co-eluting Isomers	Gradient too steep.	Flatten the gradient between 5% and 20% B to resolve tZOG from tZ7G.
Peak Tailing	Secondary interactions.	Ensure 0.1% Formic Acid is present in both mobile phases.
No Signal	Source desolvation issues.	Check nebulizer gas flow and capillary voltage; CKs are thermally labile, do not overheat (>500°C).

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